1,6-Diaminonaphthalene
Overview
Description
1,6-Diaminonaphthalene is a type of diaminonaphthalene, which describes several isomers containing naphthalene substituted with two amine groups (NH2), also called naphthalenediamines . All isomers are white solids that tend to air-oxidize .
Synthesis Analysis
The synthesis of poly(1,5-diaminonaphthalene) microparticles with abundant amino and imino groups has been achieved by one-step oxidative polymerization of 1,5-diaminonaphthalene using ammonium persulfate as the oxidant . The research progress of nitration reaction stage was described from “strong acid mixed acid” system to “non-acid” system, and that of the reduction reaction stage from precious metal catalysts to non-precious metal catalysts .Chemical Reactions Analysis
The immobilization of copper (II) on the surface of 1,8-diaminonaphthalene (DAN)-coated magnetic nanoparticles provides a highly active catalyst for the oxidation reaction of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides using hydrogen peroxide (H2O2) .Physical And Chemical Properties Analysis
Diaminonaphthalene describes several isomers containing naphthalene substituted with two amine groups (NH2), also called naphthalenediamines. All isomers are white solids that tend to air-oxidize . The properties of poly(1,5-diaminonaphthalene) (P15DAN) microparticles were studied, with different APS oxidant/15DAN ratios affecting the conductivity, solubility, and solution color .Scientific Research Applications
Organic Chemistry Applications
1,8-Diaminonaphthalene (1,8-DAN), a compound structurally similar to 1,6-Diaminonaphthalene, has been significantly utilized in organic chemistry. Its unique structure allows for efficient complex scaffold formations in organic synthesis. These scaffolds have been used in creating medicines, sensors, and dyes (Ziarani, Mali, & Mohajer, 2020).
Electrochemistry and Polymerization Studies
The electrochemical properties of 1,8-DAN have been extensively studied. For instance, its electro-oxidation on different metal electrodes, including gold, silver, and copper, leads to polymerization and complex formation with the electrode material (Pałys, Bukowska, & Jackowska, 1997). Additionally, research on 1,5-DAN, a related compound, has shown electroactive oligomer films can be produced, which are functional in acidic solutions (Azzem, Yousef, Limosin, & Pierre, 1996).
Interaction with Macrocycles and Sensory Applications
1,8-DAN's interaction with macrocycles such as p-sulfonatocalix[4]arene has been explored. This interaction affects its optical properties and electropolymerization characteristics, making it suitable for various sensory applications (Saravanan et al., 2017).
Ligand Systems and Metal Complexes
The reaction of 1,8-diaminonaphthalene with boron-based compounds has been used to create novel diaminoborate ligand systems. These systems have been applied in the preparation of metal complexes with titanium and zirconium, useful in various chemical processes (Bar-Haim, Shach, & Kol, 1997).
Polymerization Studies and Metal Ion Sensitivity
Poly(1,8-diaminonaphthalene) has shown remarkable sensitivity to heavy metal ions. Its electrochemical and vibrational spectrum studies suggest potential applications in detecting and reacting with metal ions like Ag+, Hg2+, and Cu2+ (Pałys, Skompska, & Jackowska, 1997).
Electrical Conductivity and Electrooxidation
The electrical conductivity of 1,5-diaminonaphthalene has been investigated, revealing its potential in high-performance electronic materials (Srivastava & Agrawal, 1974). Similarly, the electrooxidative polymerization of this compound suggests its viability in creating electroactive materials (Ojani, Raoof, & Hosseini Zavvarmahalleh, 2008).
Corrosion Inhibition
The use of 1,5-diaminonaphthalene as a corrosion inhibitor has been studied, indicating its effectiveness in protecting metals in acidic environments, especially when combined with chloride ions (Guerraf et al., 2018).
Mechanism of Action
The radical scavenging activity of 1,5-diaminonaphthalene (DAN) and 1,5-dihydroxynaphthalene (DHN) were evaluated by experimental and density theory investigation . Poly(1,5-diaminonaphthalene) (1,5-DAN) coatings were electrodeposited on the surface of a copper electrode using a potentiostatic technique under different conditions .
Safety and Hazards
Future Directions
The clean and efficient one-step synthesis of naphthylamine under mild conditions would become a research direction in the future . The formation of polymers on a metal surface depends on the oxidation potential of both the monomers and the metal in the presence of the different functional groups, such as amines and carboxyl groups, in the monomers .
properties
IUPAC Name |
naphthalene-1,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKHYOXDVZCOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945115 | |
Record name | Naphthalene-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2243-63-2 | |
Record name | 1,6-Naphthalenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Diaminonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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